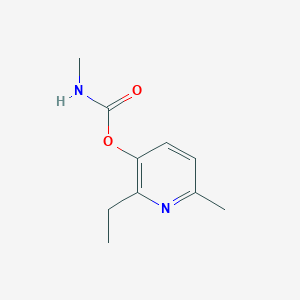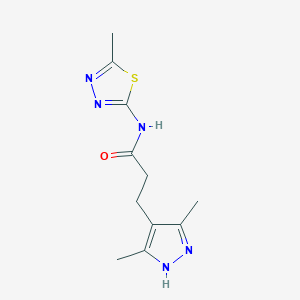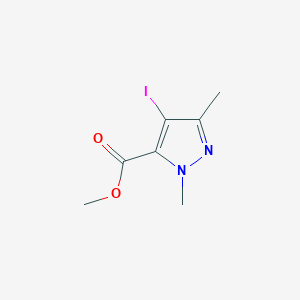
Methyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate is a useful research compound. Its molecular formula is C7H9IN2O2 and its molecular weight is 280.065. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural and Spectral Investigations
Research has focused on the structural and spectral analysis of pyrazole derivatives, which are crucial for understanding their chemical behavior and potential applications in various fields. For example, a study on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid derivatives highlighted combined experimental and theoretical studies to characterize the compound's structure using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. This research is foundational for developing applications based on the structural attributes of such compounds (S. Viveka et al., 2016).
Electrosynthesis Methods
The electrosynthesis of 4-iodo-substituted pyrazoles has been achieved through the iodination of corresponding precursors, demonstrating the efficiency of synthesizing 4-iodo derivatives. This method highlights the importance of donor-acceptor properties of substituents in the pyrazole ring for the synthesis process, which is crucial for developing new compounds with specific characteristics (B. V. Lyalin et al., 2010).
Synthesis and Structural Analysis of Complexes
Highly substituted pyrazole ligands have been synthesized and their complexes with platinum(II) and palladium(II) metal ions studied. This research provides insights into the potential applications of pyrazole derivatives in catalysis and materials science, demonstrating how structural variations affect the properties and reactivities of these complexes (E. Budzisz et al., 2004).
Anticancer and Anti-inflammatory Properties
The biological evaluation of pyrazolopyrimidines derivatives has shown significant anticancer and anti-5-lipoxygenase activities, indicating the potential therapeutic applications of pyrazole derivatives. These findings are crucial for the development of new drugs and therapeutic agents based on pyrazole structures (A. Rahmouni et al., 2016).
Corrosion Inhibition
Pyrazole derivatives have been identified as efficient corrosion inhibitors for mild steel in acidic media, highlighting their potential industrial applications in protecting metals from corrosion. This research demonstrates the practical applications of pyrazole derivatives beyond their biological significance (P. Dohare et al., 2017).
Eigenschaften
IUPAC Name |
methyl 4-iodo-2,5-dimethylpyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-4-5(8)6(7(11)12-3)10(2)9-4/h1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXMXHUJAJUPQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1I)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
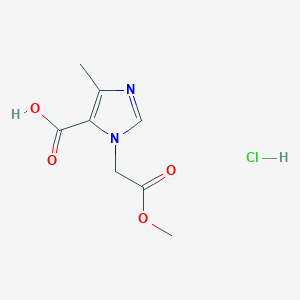

![1-{4-[(1-Cyclopropanecarbonylpiperidin-4-yl)oxy]but-2-yn-1-yl}-4-methylpiperazine](/img/structure/B2551868.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2551871.png)
![2-{[1-(3,5-dimethoxybenzoyl)piperidin-4-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2551872.png)

![Tert-butyl 4-[3-(aminomethyl)-3-methyl-2-oxoazetidin-1-yl]piperidine-1-carboxylate](/img/structure/B2551874.png)
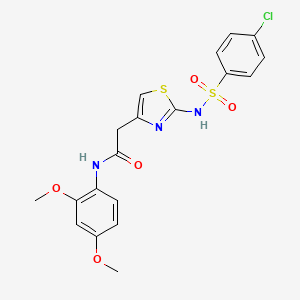

![N-(3,4-dimethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2551881.png)
![N-(4-fluorophenyl)-4'-methyl-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2551882.png)
![5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2551887.png)
